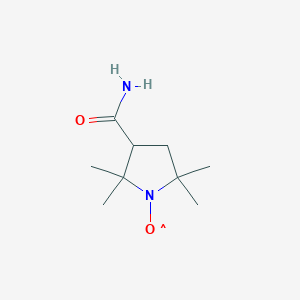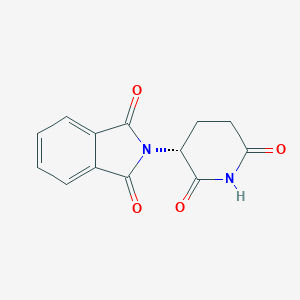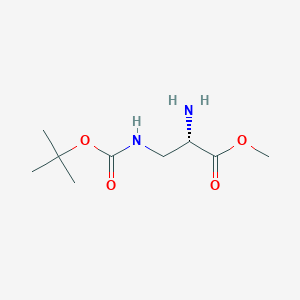
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-carbamoyl-PROXYL is a member of aminoxyls and a pyrrolidinecarboxamide. It is functionally related to a PROXYL.
Scientific Research Applications
Spin-Labelling of Biomolecules
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is useful for spin-labelling of biomolecules. This process involves attaching a label to a molecule of interest, allowing the observation of its behavior under certain conditions, particularly useful in understanding molecular interactions and structures (Hankovszky, Hideg, & Jerkovich, 1989).
Visualization of Brain Oxygen Distribution
This compound is also employed in Electron Paramagnetic Resonance Imaging (EPRI) to visualize oxygen distribution in tissues. It's particularly significant in studying the brain, such as during strokes or under the influence of certain drugs. This application is crucial for understanding and potentially treating conditions like ischemia (Shen et al., 2009).
Biological Antioxidants
Another significant application is in the study of antioxidants. The structure of aminoxyls, including 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-, makes them useful in understanding and potentially harnessing antioxidant properties, which is important in the context of aging, cancer, and other oxidative stress-related diseases (Greci et al., 1997).
Detection of Radical Oxidants
The compound is also used as a probe in detecting radical oxidants. This is achieved through changes in fluorescence intensity and is significant in understanding oxidative processes in various biological and environmental systems (Jia et al., 2009).
Intracellular Radical Detection
Intracellular detection of radicals, such as hydroxyl radicals, is another important application. This is critical in studying free radicals in biology and understanding their roles and effects in various physiological and pathological processes (Kao & Rosen, 2004).
Study of Electron Difference-Density Distribution
The study of electron density distribution in stable nitroxide radicals like 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- contributes to the understanding of molecular structures and interactions, especially in the context of hydrogen bond systems (Ciunik, 1997).
Mechanism of Action
Target of Action
Similar compounds, such as nitroxides, are known to be used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .
Mode of Action
It is known that sterically shielded nitroxides of the pyrrolidine series, which this compound may belong to, demonstrate high stability in biological systems . This stability allows them to be used as effective molecular probes and labels .
Biochemical Pathways
Nitroxides are known to provide useful information about the structure and dynamics of biomolecules and mechanisms of their interaction .
Pharmacokinetics
The stability of similar compounds in biological systems suggests that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds are known to provide valuable insights into the structure and dynamics of biomolecules and their interactions .
Action Environment
Similar compounds are known to demonstrate high stability in biological systems, suggesting that they may be resistant to various environmental factors .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by further reactions to yield the final product.", "Starting Materials": [ "2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO)", "Acetic anhydride", "Ammonium bicarbonate", "Methanol", "Sodium borohydride", "Dimethylformamide (DMF)", "Triethylamine", "Acetic acid", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Synthesis of N-(TEMPO) acetylacetamide\n- TEMPO and acetic anhydride are combined in methanol and stirred for 24 hours at room temperature\n- The resulting solid is filtered and washed with methanol to yield N-(TEMPO) acetylacetamide", "Step 2: Synthesis of N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine\n- Ammonium bicarbonate is added to N-(TEMPO) acetylacetamide in DMF\n- The mixture is stirred for 24 hours at room temperature, then heated to 60°C for 4 hours\n- The resulting solid is filtered and washed with DMF to yield N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine", "Step 3: Synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-\n- Sodium borohydride is added to N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine in methanol\n- The mixture is stirred for 24 hours at room temperature, then heated to 60°C for 4 hours\n- The resulting solid is filtered and washed with methanol to yield 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-", "Step 4: Purification of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-\n- The crude product is dissolved in acetic acid and heated to reflux for 2 hours\n- Methanesulfonic acid is added dropwise to the mixture until the pH reaches 2\n- The resulting solid is filtered and washed with water to yield the purified product" ] } | |
CAS No. |
4399-80-8 |
Molecular Formula |
C9H17N2O2 |
Molecular Weight |
185.24 g/mol |
InChI |
InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |
InChI Key |
XNNPAWRINYCIHL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
| 4399-80-8 55805-96-4 |
|
Synonyms |
3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















